molecular formula C12H7F3O2 B11870101 1-(Trifluoromethoxy)naphthalene-7-carboxaldehyde

1-(Trifluoromethoxy)naphthalene-7-carboxaldehyde

Cat. No.: B11870101
M. Wt: 240.18 g/mol
InChI Key: XKXARNGNYZZNGG-UHFFFAOYSA-N
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Description

1-(Trifluoromethoxy)naphthalene-7-carboxaldehyde is an organic compound with the molecular formula C12H7F3O2 It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a naphthalene ring, along with a carboxaldehyde group (-CHO) at the 7th position

Preparation Methods

The synthesis of 1-(Trifluoromethoxy)naphthalene-7-carboxaldehyde typically involves several steps, starting from readily available precursors. One common synthetic route includes the trifluoromethoxylation of a naphthalene derivative followed by formylation to introduce the carboxaldehyde group. The reaction conditions often involve the use of strong bases and specific catalysts to facilitate the introduction of the trifluoromethoxy group. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-(Trifluoromethoxy)naphthalene-7-carboxaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The carboxaldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the carboxaldehyde group can yield the corresponding alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Trifluoromethoxy)naphthalene-7-carboxaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethoxy groups.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 1-(Trifluoromethoxy)naphthalene-7-carboxaldehyde exerts its effects is largely dependent on its chemical structure. The trifluoromethoxy group is known to influence the compound’s reactivity and interactions with other molecules. Molecular targets and pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical pathways.

Comparison with Similar Compounds

1-(Trifluoromethoxy)naphthalene-7-carboxaldehyde can be compared with other similar compounds, such as:

    1-(Trifluoromethoxy)naphthalene-5-carboxaldehyde: Differing only in the position of the carboxaldehyde group, this compound may exhibit different reactivity and applications.

    1-(Trifluoromethoxy)benzaldehyde: A simpler aromatic compound with similar functional groups but different structural properties.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical behaviors and applications.

Properties

Molecular Formula

C12H7F3O2

Molecular Weight

240.18 g/mol

IUPAC Name

8-(trifluoromethoxy)naphthalene-2-carbaldehyde

InChI

InChI=1S/C12H7F3O2/c13-12(14,15)17-11-3-1-2-9-5-4-8(7-16)6-10(9)11/h1-7H

InChI Key

XKXARNGNYZZNGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)C=O)C(=C1)OC(F)(F)F

Origin of Product

United States

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